Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolan-2-yl derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted carbamates.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Scientific Research Applications
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved .
Comparison with Similar Compounds
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate: Similar in structure but with different substituents on the oxolan ring.
Tert-butyl (3-hydrazino-3-oxopropyl)carbamate: Contains a hydrazino group instead of the oxolan-2-yl group.
Tert-butyl (2-oxo-3,4,5-trihydrofuryl)carbamate: Similar structure with additional oxygen atoms in the ring.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(8-14)7-10-5-4-6-16-10/h8-10H,4-7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXIEBYEAQBJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.